5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2/c15-8-3-1-7(2-4-8)10-5-11(14(16,17)18)21-12(20-10)9(6-19-21)13(22)23/h1-6H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHIECSLGTYDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101133306 | |
| Record name | 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310451-83-3 | |
| Record name | 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=310451-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl and trifluoromethyl groups are introduced through halogenation and subsequent substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the pyrazolo[1,5-a]pyrimidine core to yield different functional groups.
Substitution: The fluorophenyl and trifluoromethyl groups can be substituted with other functional groups to create analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Various analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is studied for its biological activity. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it valuable in the design of drugs for various diseases.
Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Molecular Formula : C₁₄H₇F₄N₃O₂
- Molecular Weight : 325.22 g/mol
- CAS Registry Number : 310451-83-3 .
Synthesis: The compound is synthesized via cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification using sodium hydroxide .
Comparison with Structural Analogs
Substituent Variations at Key Positions
The pyrazolo[1,5-a]pyrimidine scaffold allows substitutions at positions 3, 5, and 5. Key comparisons include:
Key Observations :
- Trifluoromethyl (CF₃) vs. Difluoromethyl (CHF₂) : The CF₃ group enhances lipophilicity and metabolic stability compared to CHF₂, which may improve membrane permeability .
- Carboxylic Acid vs.
- Electron-Donating vs. Withdrawing Groups: Methoxy (4-MeOPh) at position 5 increases electron density, while nitro (4-NO₂Ph) reduces it, affecting reactivity and binding interactions .
Common Strategies :
Suzuki-Miyaura Cross-Coupling : Used for introducing aryl groups at position 3 (e.g., 3-bromo precursors coupled with boronic acids) .
SNAr Reactions : Activation of the lactam function with PyBroP enables substitution at position 5 with amines or thiols .
Cyclization-Saponification : Key for synthesizing the target compound’s carboxylic acid functionality .
Yield Comparisons :
Physicochemical Properties
Biological Activity
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits properties that are potentially beneficial in treating various diseases, particularly in oncology and inflammation.
- IUPAC Name : this compound
- Molecular Formula : C14H7F4N3O2
- Molecular Weight : 325.22 g/mol
- CAS Number : 1245807-65-1
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, primarily focusing on its anticancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer potential. For instance, studies have shown that derivatives of this compound can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial as it prevents cancer cells from dividing and proliferating.
A specific study reported an IC50 value (the concentration required to inhibit 50% of the target) for one derivative in the low micromolar range (0.08–12.07 mM), demonstrating its effectiveness against cancer cell lines such as HeLa cells .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha from activated macrophages. In vitro studies revealed that this compound significantly reduces LPS-induced TNF-alpha release, suggesting its potential as a therapeutic agent in inflammatory diseases .
The mechanism by which this compound exerts its effects involves several pathways:
- Tubulin Inhibition : By binding to tubulin, it disrupts microtubule formation, which is essential for mitosis.
- Cytokine Modulation : The compound affects signaling pathways involved in inflammation, particularly those mediated by MAPK pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated potent inhibition of tubulin polymerization with an IC50 value of 0.08 mM against HeLa cells. |
| Study B (2023) | Showed significant reduction in TNF-alpha release in LPS-stimulated macrophages, indicating strong anti-inflammatory activity. |
| Study C (2022) | Explored structure-activity relationships (SAR), identifying key functional groups that enhance biological activity. |
Q & A
Basic: What are the standard synthetic routes for 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and how are intermediates characterized?
Answer:
The compound is typically synthesized via multi-step protocols involving cyclocondensation of enaminones or azo-coupling reactions. For example:
- Step 1: Reacting 2-chlorophenylazo derivatives with ethyl cyanoacetate to form pyrazolo[1,5-a]pyrimidine cores.
- Step 2: Introducing the trifluoromethyl group via nucleophilic substitution or fluorination under controlled conditions .
- Step 3: Carboxylic acid functionalization using hydrolysis of ester precursors (e.g., methyl or ethyl esters) in acidic or basic media .
Characterization methods:
- 1H/13C NMR to confirm regiochemistry and substituent positions.
- IR spectroscopy to validate carbonyl (C=O) and carboxylic acid (O-H) groups.
- Mass spectrometry (HRMS) for molecular weight confirmation .
Advanced: How can researchers resolve low yields in coupling reactions involving the carboxylic acid moiety?
Answer:
Low yields in amide/ester couplings (e.g., with amines or alcohols) often stem from steric hindrance or poor leaving-group activation. Strategies include:
- Activation reagents: Use HATU or EDCI with DIPEA to enhance electrophilicity of the carboxylic acid .
- Solvent optimization: Polar aprotic solvents like DMF or DMSO improve solubility of aromatic intermediates.
- Temperature control: Reactions performed at 0–25°C minimize side-product formation .
- Monitoring: TLC or LC-MS to track reaction progress and optimize stoichiometry .
Basic: What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?
Answer:
- Single-crystal X-ray diffraction provides absolute conformation, bond angles, and dihedral angles (e.g., monoclinic C121 space group with β = 92.38°) .
- 1H/13C NMR identifies aromatic proton environments (e.g., trifluoromethyl splits pyrimidine protons into distinct multiplets) .
- FT-IR detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
Advanced: How should researchers address discrepancies in crystallographic data (e.g., dihedral angles) across studies?
Answer:
Variations in dihedral angles (e.g., 53.6° vs. 50.1° between pyrimidine and fluorophenyl groups) may arise from:
- Polymorphism: Different crystal packing forces (e.g., C-H···F/O interactions) .
- Measurement conditions: Temperature (298 K vs. 100 K) affects thermal motion parameters.
- Refinement protocols: Software (SHELXL vs. OLEX2) and restraint settings for H-atoms .
Resolution steps:
- Re-refine raw diffraction data with updated software.
- Perform Hirshfeld surface analysis to quantify intermolecular interactions .
Basic: How is the compound’s biological activity evaluated in preclinical studies?
Answer:
- Antimicrobial assays: Minimum inhibitory concentration (MIC) testing against Mycobacterium tuberculosis (e.g., MIC = 12.5 µg/mL) .
- Enzyme inhibition: Fluorescence-based assays targeting kinases or metabolic enzymes (e.g., glucocerebrosidase) .
- Cytotoxicity: MTT assays on mammalian cell lines to assess selectivity .
Advanced: What structural modifications enhance the compound’s bioactivity or pharmacokinetics?
Answer:
Structure-activity relationship (SAR) insights:
- Trifluoromethyl group: Critical for metabolic stability and lipophilicity (logP optimization) .
- Carboxylic acid replacement: Amides or esters improve membrane permeability (e.g., methyl esters show 3× higher bioavailability) .
- Fluorophenyl substitution: Para-fluorine enhances target binding via electrostatic interactions; ortho-substituents reduce activity due to steric clashes .
Methodological approach:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
